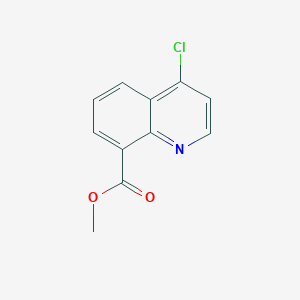

Methyl 4-chloroquinoline-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

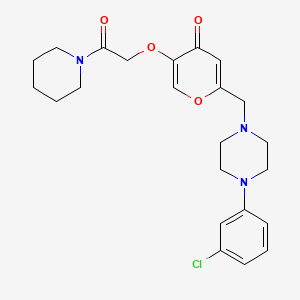

“Methyl 4-chloroquinoline-8-carboxylate” is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 . It’s an important intermediate in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of quinoline derivatives, such as “Methyl 4-chloroquinoline-8-carboxylate”, often involves multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis . The synthesis of quinoline derivatives has been highlighted in the traditional and green synthetic approaches .Molecular Structure Analysis

The molecular structure of “Methyl 4-chloroquinoline-8-carboxylate” consists of a quinoline ring, which is a nitrogen-based heterocyclic aromatic compound . It exhibits chemical reactivity similar to the benzene and pyridine ring system .Chemical Reactions Analysis

Quinoline and its derivatives, including “Methyl 4-chloroquinoline-8-carboxylate”, undergo nucleophilic and electrophilic substitution reactions . They are vital nuclei in several natural products and FDA-approved drugs .Physical And Chemical Properties Analysis

“Methyl 4-chloroquinoline-8-carboxylate” is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Application : Methyl 4-chloroquinoline-8-carboxylate derivatives, such as (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate, have been used as corrosion inhibitors for mild steel in hydrochloric acid environments. These compounds form protective layers on metal surfaces and prevent surface damage and decrease roughness, enhancing the lifespan and durability of the steel.

- Source : (Rbaa et al., 2019).

Antimicrobial Activity

- Application : Derivatives of Methyl 4-chloroquinoline-8-carboxylate have been explored for their antimicrobial properties. For instance, metal complexes of 8-hydroxyquinoline show significant in vitro antimicrobial activity against various strains of bacteria and fungi. This suggests potential uses in developing new antimicrobial agents.

- Source : (Patel & Patel, 2017).

Cancer Research

- Application : Certain derivatives have been investigated for their potential in cancer treatment. For example, compounds like methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate show cytotoxicity against human breast cancer cell lines, indicating potential for development into cancer therapeutics.

- Source : (Mphahlele et al., 2014).

Photodegradation and Environmental Applications

- Application : The photodegradation of quinolinecarboxylic herbicides in aqueous solutions has been studied, with findings indicating potential applications in environmental remediation and pollution control.

- Source : (Pinna & Pusino, 2012).

Chemical Synthesis

- Application : The compound and its derivatives are used in chemical synthesis, such as in the auxiliary-assisted palladium-catalyzed arylation and alkylation of sp² and sp³ carbon-hydrogen bonds, which is important for creating complex organic molecules.

- Source : (Shabashov & Daugulis, 2010).

Mecanismo De Acción

Quinoline Compounds

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Quinoline is mainly used as a building block to other specialty chemicals. Its principal use is as a precursor to 8-hydroxyquinoline, which is a versatile chelating agent and precursor to pesticides . Its 2- and 4- derivatives are precursors to cyanine dyes . Oxidation of quinoline affords quinolinic acid (pyridine-2,3-dicarboxylic acid), a precursor to the herbicide sold under the name "Assert" .

Pharmacological Importance of Quinoline

Quinoline and its derivatives are important in medicinal chemistry for their pharmacological properties . They have been found to possess antifungal, antibacterial, antimalarial, and anti-inflammatory properties . Some quinoline derivatives are used in treating malaria, amoebiasis, bacterial infections, and cancer .

Environmental Factors

The stability and efficacy of quinoline compounds can be influenced by environmental factors such as temperature, light, and pH . For instance, quinoline compounds should be stored in a cool, dry place, and they may degrade if exposed to light .

Safety and Hazards

Direcciones Futuras

Quinoline motifs, including “Methyl 4-chloroquinoline-8-carboxylate”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the future directions of “Methyl 4-chloroquinoline-8-carboxylate” and other quinoline derivatives could involve the development of more environmentally friendly synthesis methods .

Propiedades

IUPAC Name |

methyl 4-chloroquinoline-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZRJIYXWZTSJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(C=CN=C21)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloroquinoline-8-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2941601.png)

![2-Chloro-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2941604.png)

![1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2941605.png)

![Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2941608.png)

![(3Ar,6aR)-5-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2941617.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea](/img/structure/B2941618.png)

![N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941620.png)